2-[[(Phenylmethoxy)carbonyl]amino]benzeneacetic acid
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Overview
Description
2-[[(Phenylmethoxy)carbonyl]amino]benzeneacetic acid is an organic compound with the molecular formula C16H15NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a benzene ring, an acetic acid moiety, and a phenylmethoxycarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(Phenylmethoxy)carbonyl]amino]benzeneacetic acid typically involves the reaction of benzeneacetic acid with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Benzeneacetic acid+Phenylmethoxycarbonyl chloride→2-[[(Phenylmethoxy)carbonyl]amino]benzeneacetic acid
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[(Phenylmethoxy)carbonyl]amino]benzeneacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[(Phenylmethoxy)carbonyl]amino]benzeneacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[(Phenylmethoxy)carbonyl]amino]benzeneacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetic acid, 2-hydroxy-α-[[(phenylmethoxy)carbonyl]amino]
- Benzeneacetic acid, 2-bromo-α-[[(phenylmethoxy)carbonyl]amino]
Comparison
2-[[(Phenylmethoxy)carbonyl]amino]benzeneacetic acid is unique due to its specific functional groups and structural features. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
63254-89-7 |
---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
2-[2-(phenylmethoxycarbonylamino)phenyl]acetic acid |
InChI |
InChI=1S/C16H15NO4/c18-15(19)10-13-8-4-5-9-14(13)17-16(20)21-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,20)(H,18,19) |
InChI Key |
KUPNEAXLOXAEHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2CC(=O)O |
Origin of Product |
United States |
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